4-Dodecylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-dodecylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPXKVFCUSJGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 4 Dodecylbenzenesulfonamide and Its Derivatives
Direct Synthetic Approaches to 4-Dodecylbenzenesulfonamide
The direct synthesis of this compound can be primarily achieved through reactions involving two key precursors: p-dodecylbenzenesulfonyl azide (B81097) and p-dodecylbenzenesulfonyl chloride.
Synthesis via p-Dodecylbenzenesulfonyl Azide Reactions
p-Dodecylbenzenesulfonyl azide serves as a crucial reagent for synthesizing this compound and its derivatives. It is a safer alternative to other diazo-transfer reagents like p-toluenesulfonyl azide, exhibiting no shock sensitivity at high test levels. orgsyn.orgscispace.com This reagent is typically a mixture of various isomers of p-dodecylbenzenesulfonyl azides. chemicalbook.com
The synthesis of p-dodecylbenzenesulfonyl azide itself involves the reaction of p-dodecylbenzenesulfonyl chloride with sodium azide. orgsyn.org A notable method utilizes phase transfer catalysis, which is both simple and effective, allowing for the isolation of a hexane (B92381) solution of the sulfonyl azides without the need for concentration. orgsyn.org The reaction is typically carried out by adding a solution of sodium azide in water to a hexane solution of p-dodecylbenzenesulfonyl chloride in the presence of a phase transfer catalyst like Aliquat 336. orgsyn.org The reaction's progress can be monitored using thin-layer chromatography and is generally complete within a few hours at room temperature. orgsyn.org
Once prepared, p-dodecylbenzenesulfonyl azide can be used in various reactions. For instance, it is a reactant in the synthesis of N-(Benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide. chemicalbook.comorgsyn.org This reaction is catalyzed by a rhodium complex and involves the direct amination of an arene C-H bond. orgsyn.org The process typically involves heating a mixture of benzo[h]quinoline, p-dodecylbenzenesulfonyl azide, a rhodium catalyst, and a silver salt in a solvent like 1,2-dichloroethane. orgsyn.org
| Reactant | Reagent/Catalyst | Product | Reference |
| p-Dodecylbenzenesulfonyl chloride | Sodium azide, Aliquat 336 | p-Dodecylbenzenesulfonyl azide | orgsyn.org |
| Benzo[h]quinoline | p-Dodecylbenzenesulfonyl azide, Rhodium catalyst, Silver hexafluoroantimonate(V) | N-(Benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide | orgsyn.org |
Synthesis via p-Dodecylbenzenesulfonyl Chloride Reactions
p-Dodecylbenzenesulfonyl chloride is a primary precursor for synthesizing this compound and its derivatives. nih.gov The preparation of p-dodecylbenzenesulfonyl chloride can be achieved by reacting dodecylbenzene (B1670861) with chlorosulfonic acid. prepchem.com Another method involves the use of thionyl chloride with a catalytic amount of dimethylformamide (DMF). orgsyn.org
The synthesis of this compound derivatives from p-dodecylbenzenesulfonyl chloride often involves its reaction with an appropriate amine. For example, N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-dodecylbenzenesulfonamide was synthesized by reacting 2-amino-5-tert-butyl-1,3,4-thiadiazole with p-dodecylbenzenesulfonyl chloride in pyridine. nih.gov The reaction mixture is typically heated to drive the reaction to completion. nih.gov
| Reactant | Reagent | Product | Reference |
| n-Dodecylbenzene | Chlorosulfonic acid | p-n-Dodecylbenzenesulfonyl chloride | prepchem.com |
| Dodecylbenzenesulfonic acids | Thionyl chloride, Dimethylformamide (catalyst) | 4-Dodecylbenzenesulfonyl chlorides | orgsyn.org |
| 2-Amino-5-tert-butyl-1,3,4-thiadiazole | p-Dodecylbenzenesulfonyl chloride | N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-dodecylbenzenesulfonamide | nih.gov |
Functionalization and Derivatization Strategies of this compound
Once this compound is synthesized, it can be further modified to create a variety of derivatives with specific properties. These functionalization strategies include ethoxylation, the synthesis of polyamino-bridged derivatives, and the formation of quaternary ammonium (B1175870) salts.
Ethoxylation of Dodecylbenzenesulfonamide
Ethoxylation is a process that introduces ethylene (B1197577) oxide units into the dodecylbenzenesulfonamide molecule. This modification can increase the solubility and adsorption of the resulting surfactant on metal surfaces. electrochemsci.org The ethoxylation of sulfonamide derivatives is typically carried out by reacting the sulfonamide with ethylene oxide gas. electrochemsci.orgrjpbcs.com The reaction is often conducted at an elevated temperature and pressure, with a catalyst such as triethylamine. electrochemsci.orgrjpbcs.com The progress of the reaction is monitored by the weight gain corresponding to the insertion of ethylene oxide units. electrochemsci.org
Synthesis of Polyamino-Bridged Dodecylbenzenesulfonamide Derivatives
Polyamino-bridged derivatives of dodecylbenzenesulfonamide can be synthesized to create compounds with multiple amine functionalities. A general approach involves reacting aromatic or heterocyclic sulfonamides that have a free amino, imino, hydrazino, or hydroxy group with polyamino-polycarboxylic acids or their dianhydrides. science.gov For example, linear alkyl benzene (B151609) sulfonic acid can be reacted with pentaethylene hexamine in the presence of a catalyst like ZnO to produce a polyamino-bridged sulfonamide. electrochemsci.org
Formation of Quaternary Ammonium Dodecylbenzenesulfonamide Derivatives
Quaternary ammonium derivatives of dodecylbenzenesulfonamide can be prepared, often from their ethoxylated precursors. electrochemsci.orgrjpbcs.com This process, known as quaternarization, typically involves refluxing the ethoxylated sulfonamide with an alkyl halide, such as chloro dodecane, in a solvent like acetone. electrochemsci.org The resulting quaternary ammonium salt can then be purified by recrystallization. electrochemsci.orgrjpbcs.com These cationic surfactants often exhibit interesting surface-active properties. researchgate.net
Synthesis of Thiadiazole-Substituted Dodecylbenzenesulfonamide Analogs
The incorporation of a thiadiazole ring into the dodecylbenzenesulfonamide structure can yield compounds with novel biological activities. The synthesis of such analogs often involves multi-step procedures.
A general approach to synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acyl hydrazides with reagents like alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates. organic-chemistry.org These methods are noted for being operationally straightforward and efficient under metal-free conditions. organic-chemistry.org Another strategy involves the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes, followed by an iodine-mediated oxidative C-S bond formation to yield 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org
For instance, the synthesis of some 1,3,4-thiadiazole (B1197879) derivatives has been achieved by reacting phenylthiosemicarbazide with methoxy (B1213986) cinnamic acid derivatives in the presence of phosphorus oxychloride. nih.gov The resulting products are then purified and characterized using various spectroscopic techniques. nih.gov
The 1,3,4-thiadiazole scaffold is a key building block in the design of new therapeutic agents. derpharmachemica.com The synthesis can start from a precursor like 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, which can then be further modified. derpharmachemica.com Different synthetic schemes can be employed to create a variety of condensed heterocyclic systems, such as imidazo[2,1-b]-1,3,4-thiadiazoles and 1,3,4-thiadiazolo[3,2-a]pyrimidines. derpharmachemica.com
A series of novel 1,2,4-thiadiazole-1,2,4-triazole analogs bearing amide functionality were synthesized and characterized. nih.gov The majority of these compounds demonstrated moderate to potent anticancer activities against several cancer cell lines. nih.gov
The following table summarizes some synthesized thiadiazole derivatives and their observed activities:
| Compound ID | Chemical Name | Starting Materials | Key Reagents/Conditions | Observed Activity | Reference |
| 5a | 4-((5-thioxo-7-(p-tolyl)-5,6-dihydrothiazolo[4,5-d]pyrimidin-2-yl)amino) benzenesulfonamide (B165840) | Not specified | Not specified | Significant antioxidant and CA-II inhibitory activity | nih.gov |
| 5d | 4-((7-(9-ethyl-9H-carbazol-3-yl)-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-2-yl)amino) benzenesulfonamide | Not specified | Not specified | Highest antioxidant and CA-II inhibitory activity | nih.gov |
| 8a-j | 1,2,4-thiadiazole-1,2,4-triazole analogs with amide functionality | Not specified | Not specified | Moderate to potent anticancer activities | nih.gov |
Creation of Bis-Sulfonamide Dodecylbenzenesulfonamide Derivatives
The synthesis of bis-sulfonamide derivatives of dodecylbenzenesulfonamide results in molecules with two sulfonamide groups, which can influence their chemical and physical properties.
The synthesis of N,N'-(hexane-1,6-diyl)bis(this compound) has been reported, and its structure confirmed by mass spectrometry. researchgate.net These types of 'gemini' surfactants, which contain two surfactant moieties connected by a spacer, are synthesized through multi-step reactions. researchgate.net
In a study focused on structure-activity relationships, the synthesis of bis-sulfonamide derivatives was sometimes an unintended side reaction. nih.gov For example, the reaction of 4-ethoxysulfonyl chloride with 4-chloro-2,5-dimethoxy aniline (B41778) to produce a desired monosulfonamide also yielded a bis-sulfonamide side-product in high yields. nih.gov This occurred through the further reaction of the initial product with another equivalent of the sulfonyl chloride. nih.gov
The structures of these bis-sulfonamide systems are often similar to well-studied bis(amide) compounds. science.govscience.gov A common feature is intermolecular hydrogen bonding, typically occurring between the NH and SO groups of adjacent sulfonamide moieties. science.govscience.gov
Other Functionalized Derivatives of this compound
Beyond thiadiazole and bis-sulfonamide modifications, other functional groups can be introduced to the this compound structure to create a variety of derivatives.
One key intermediate, 4-dodecylbenzenesulfonyl azide, is useful for synthesizing other derivatives. chemicalbook.com It can be prepared by reacting a mixture of isomeric dodecylbenzenesulfonyl chlorides with sodium azide in acetone. chemicalbook.com This azide can then be used as a diazo-transfer reagent for activated methylene (B1212753) groups, facilitating the synthesis of various diazocarbonyl compounds. chemicalbook.com A notable application of 4-dodecylbenzenesulfonyl azide is in the synthesis of N-(Benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide. chemicalbook.com
The synthesis of N-alkylated derivatives of sulfonamides has also been explored. nih.gov For example, a series of N-alkylated derivatives, including N-dodecyl, were synthesized by reacting the parent sulfonamide with an appropriate alkyl halide in the presence of a base like potassium carbonate in DMF. nih.gov
The following table provides examples of other functionalized derivatives and their synthetic utility:
| Derivative Name | Precursor | Reagent | Application | Reference |
| 4-Dodecylbenzenesulfonyl azide | Dodecylbenzenesulfonyl chloride | Sodium azide | Diazo-transfer reagent, synthesis of N-(Benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide | chemicalbook.com |
| N-Dodecyl sulfonamide derivative | Parent sulfonamide | Dodecyl halide | Probe for structure-activity relationship studies | nih.gov |
Considerations for Industrial-Scale Synthesis of Related Sulfonates (e.g., Potassium 4-Dodecylbenzenesulfonate)
The industrial-scale synthesis of related sulfonates, such as potassium 4-dodecylbenzenesulfonate, involves large-scale chemical processes that need to be efficient and cost-effective. These compounds are widely used as surfactants in various products. epa.gov
Linear alkylbenzene sulfonates (LAS) are typically produced through the sulfonation of linear alkylbenzene. cir-safety.org The resulting dodecylbenzenesulfonic acid is then neutralized with a base, such as potassium hydroxide, to produce potassium 4-dodecylbenzenesulfonate. cir-safety.org The production process for similar sulfonates, like sodium dodecylbenzenesulfonate (SDDBS), can involve either the Oleum process or sulfonation with air/SO3. cir-safety.org The resulting sulfonic acid is then neutralized with sodium hydroxide. cir-safety.org
The commercial-grade material is often a mixture with a range of alkyl chain lengths, typically from 10 to 14 carbons, with the dodecyl component comprising 20-35%. industrialchemicals.gov.au The distribution of carbon chain lengths can vary depending on the production method and the source of the precursor chemicals. industrialchemicals.gov.au
Impurities can be present in the final product. For example, sodium dodecylbenzenesulfonate may contain unsulfonated materials (neutral oil), while TEA-dodecylbenzenesulfonate can contain sulfates. cir-safety.org The alkylation of benzene to produce linear alkylbenzene can also result in side reactions, leading to the formation of dialkylbenzenes that may remain in the final product after sulfonation. cir-safety.org
The following table outlines key aspects of industrial synthesis for related sulfonates:
| Product | Key Process Steps | Common Precursors | Potential Impurities | Reference |
| Potassium 4-Dodecylbenzenesulfonate | Sulfonation of linear alkylbenzene, neutralization | Linear alkylbenzene, potassium hydroxide | Not specified | cir-safety.org |
| Sodium Dodecylbenzenesulfonate (SDDBS) | Sulfonation (Oleum or air/SO3 process), neutralization | Linear alkylbenzene, sodium hydroxide | Neutral oil, arsenic, iron, lead | cir-safety.org |
| TEA-Dodecylbenzenesulfonate | Sulfonation, neutralization | Dodecylbenzene, triethanolamine | Sulfates (as TEA hydrosulfate) | cir-safety.org |
Chemical Reactivity and Mechanistic Investigations of 4 Dodecylbenzenesulfonamide Systems
Nucleophilic Substitution Reactions Involving Sulfonate Groups
The transformation of an alcohol into a sulfonate ester, such as a tosylate or mesylate, is a common strategy to enhance its reactivity in nucleophilic substitution reactions. periodicchemistry.com This is because the sulfonate group is an excellent leaving group due to the stability of the resulting anion, which is the conjugate base of a strong sulfonic acid. periodicchemistry.com The negative charge on the sulfonate anion is effectively delocalized through resonance across three oxygen atoms, rendering it a very weak base and, consequently, a stable leaving group. periodicchemistry.com
In the context of 4-dodecylbenzenesulfonamide, the corresponding sulfonate ester, 4-dodecylbenzenesulfonate, would exhibit similar reactivity. By converting a poor leaving group like a hydroxyl group into a 4-dodecylbenzenesulfonate ester, the substrate becomes highly susceptible to SN2 reactions with a wide array of nucleophiles. eurjchem.com The reactivity of these sulfonate esters is comparable to that of alkyl halides. periodicchemistry.com
Research has shown that aryl sulfonate esters can undergo nucleophilic substitution at the sulfur atom when reacted with potent nucleophiles like organolithium compounds, leading to the formation of sulfones. cdnsciencepub.com Furthermore, specialized aryl sulfonate leaving groups containing ether units can exhibit enhanced reaction rates and selectivity in SN2 reactions with metal halides, a phenomenon attributed to the chelation of the metal cation by the ether moieties. nih.gov However, reactions of aryl trifluoromethanesulfonates (triflates) with certain nucleophiles can be limited to attack at the sulfonyl sulfur or, with hindered, strong bases, can lead to benzyne (B1209423) formation. dtic.mil
Rhodium-Catalyzed C-H Amination Mechanisms Involving Dodecylbenzenesulfonyl Azides
The direct amidation of arene C-H bonds using sulfonyl azides, such as 4-dodecylbenzenesulfonyl azide (B81097), represents a highly efficient method for forming C-N bonds, with the significant advantage of releasing only nitrogen gas as a byproduct. acs.org This transformation is effectively catalyzed by cationic rhodium complexes under mild, oxidant-free conditions. acs.org The reaction demonstrates broad applicability, selectively amidating a range of arenes that contain a chelating group with high functional group tolerance. acs.org
Preliminary mechanistic investigations pointed towards a process involving a rate-limiting, rhodium-mediated C-H bond activation of the arene. This is followed by the insertion of the azide into the resulting rhodacycle intermediate, which then leads to the final product. acs.org
Rate-Limiting C-H Bond Activation Mechanisms
Initially, the rate-limiting step in the rhodium-catalyzed C-H amination was proposed to be the C-H bond activation event itself. acs.org This mechanism involves the formation of a rhodacycle intermediate, which is considered the slowest step in the catalytic cycle. However, more recent and detailed mechanistic studies, employing both kinetic analyses and Density Functional Theory (DFT) calculations, have provided a more nuanced understanding. nih.govacs.org
These later studies suggest that the rate-limiting step is more intricately linked to the formation of a rhodium-nitrenoid intermediate from the sulfonyl azide, rather than the C-H activation process. nih.govacs.org While C-H activation is a critical step, the generation of the reactive nitrogen species appears to be the primary kinetic bottleneck under the studied conditions. nih.gov In contrast, for other rhodium-catalyzed C-H amination systems using different nitrene precursors like N-mesyloxycarbamates, DFT studies have indicated that the C-H insertion step itself is rate-limiting. semanticscholar.org This highlights that the nature of the azide or nitrene precursor can significantly influence the reaction's kinetic profile.
Azide Insertion into Metallacycle Intermediates
The insertion of the azide into the rhodium-carbon bond of the metallacycle intermediate is a key stage of the catalytic cycle. nih.gov Detailed mechanistic studies have elucidated that this is not a simple concerted process. nih.govacs.org The favored pathway is a stepwise mechanism that proceeds through a key Rh(V)-nitrenoid species. nih.govacs.org
The proposed sequence is as follows:
Formation of the Rhodacycle: The catalyst first reacts with the arene substrate via chelation-assisted C-H activation to form a five-membered rhodacycle intermediate.
Formation of the Rh(V)-Nitrenoid: The dodecylbenzenesulfonyl azide coordinates to the rhodium center of the metallacycle. This is followed by the extrusion of dinitrogen (N₂) to form a highly reactive Rh(V)-nitrenoid species. nih.gov
Amido Insertion: The Rh(V)-nitrenoid then undergoes a migratory insertion (amido insertion) into the rhodium-carbon bond of the metallacycle. nih.gov
Product Release and Catalyst Regeneration: The final C-N bond is formed, and the product is released, regenerating the active rhodium catalyst, which can then re-enter the catalytic cycle. nih.govacs.org
This stepwise pathway, involving distinct oxidative addition and reductive elimination steps at the metal center, is favored over a concerted C-N bond formation mechanism. nih.gov
Oxidation and Reduction Pathways of Dodecylbenzenesulfonamide Derivatives
The derivatives of this compound can undergo various oxidation and reduction reactions, targeting different parts of the molecule such as the sulfonamide group, the aromatic ring, or the dodecyl chain.
Reduction: The sulfonamide functional group is generally stable but can be reduced under specific conditions. Electrochemical reduction of arylsulfonamides at a mercury cathode has been shown to proceed via a two-electron process, cleaving the sulfur-nitrogen bond to yield an amine and a sulfinate. acs.org Chemical reduction methods have also been explored. For instance, cyclic aryl sulfonamides can undergo reductive ring-opening. nih.gov A novel method for synthesizing N-arylsulfonamides involves the reductive coupling of nitroarenes with sodium arylsulfinates, where the sulfinate acts as both a coupling partner and a reductant in the presence of a palladium catalyst. rsc.orgnih.gov
Oxidation: The oxidation of dodecylbenzenesulfonate, a closely related derivative, has been studied extensively, particularly in the context of environmental remediation. Advanced oxidation processes (AOPs) using highly reactive species like hydroxyl (HO•) and sulfate (B86663) (SO₄⁻•) radicals can effectively degrade the molecule. epfl.ch The UV/K₂S₂O₈ system, which generates both types of radicals, has proven particularly efficient. epfl.ch Wet air oxidation (WAO) at high temperatures (180-240 °C) and pressures can also degrade the compound, with major products including short-chain fatty acids and sulfate, indicating both side-chain oxidation and desulfonation. acs.orgnih.gov Mechanistic studies of these oxidative processes suggest that degradation can be initiated by desulfonation followed by the opening of the aromatic ring. nih.gov
Interactive Data Table: Oxidation of Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS) with UV-based AOPs
The table below summarizes the depletion yields of SDBS under different UV-based advanced oxidation processes after applying a UV dose of 400 J/m². The data illustrates the enhanced efficiency when oxidizing agents are present. epfl.ch
| Treatment Process | Oxidizing Agent Concentration | Depletion Yield (%) |
| UV only | N/A | 0.4 |
| UV/H₂O₂ | 300 µM | 15.6 |
| UV/K₂S₂O₈ | 300 µM | 27.8 |
Structure Activity Relationship Sar Studies of 4 Dodecylbenzenesulfonamide Derivatives
Correlating Structural Modulations with Antimicrobial Efficacy
One such modification involves linking two 4-dodecylbenzenesulfonamide units with a spacer chain, such as in N,N'-(hexane-1,6-diyl)bis(this compound). This dimerization into a gemini (B1671429) surfactant significantly enhances its surface activity and, consequently, its antimicrobial power. The presence of two hydrophobic dodecyl chains and two hydrophilic sulfonamide heads in a single molecule lowers the critical micelle concentration (CMC), making it more effective at lower concentrations. researchgate.net The mechanism is believed to involve the disruption of the lipid bilayer of microbial cell membranes.
The relationship between the structure of such surfactants and their antimicrobial activity has been systematically determined. researchgate.net Studies on related sulfonamide-based compounds show that factors like the length of the alkyl chain and the nature of the polar headgroup are critical. For instance, in acylpolyamines, the number of protonatable charges has been identified as a key determinant of activity against Gram-positive bacteria. science.gov Research on various sulfonamide derivatives has demonstrated that substitutions on the aromatic ring and the sulfonamide nitrogen directly influence antimicrobial potency, with specific compounds showing significant activity against a range of bacterial pathogens. science.gov
| Compound/Derivative Type | Structural Modification | Target Microbe | Observed Efficacy (e.g., MIC) |
|---|---|---|---|
| Monomeric this compound | Single hydrophobic tail and polar head | General Bacteria & Fungi | Baseline Activity |
| N,N'-(hexane-1,6-diyl)bis(this compound) | Dimerization into a Gemini Surfactant | S. aureus, B. subtilis, E. coli | Significantly lower MIC compared to monomeric form. researchgate.net |
| N,N'-(hexane-1,6-diyl)bis(this compound) | Dimerization into a Gemini Surfactant | C. albicans, A. niger | Enhanced fungicidal activity. researchgate.net |
| Substituted Benzhydryl Sulfonamides | Varied substitutions on benzhydryl and sulfonamide rings | X. axonopodis, R. solanacearum | Activity is highly dependent on the nature and position of substituents. science.gov |
Structural Design Principles for Enhanced Corrosion Inhibition
The same amphiphilic character that drives antimicrobial action also makes this compound derivatives effective corrosion inhibitors, particularly for metals like carbon steel in acidic environments. researchgate.net The design principles for enhancing corrosion inhibition focus on maximizing the adsorption of the molecule onto the metal surface to form a protective barrier.
The inhibitor's mechanism involves the polar sulfonamide headgroup, which contains electronegative nitrogen, oxygen, and sulfur atoms with lone pairs of electrons. nih.govmdpi.com These heteroatoms act as adsorption centers, forming coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. Simultaneously, the long, hydrophobic dodecyl tail orients itself away from the metal, creating a dense, non-polar layer that repels corrosive aqueous species. chemmethod.com
Structural modifications aim to improve this adsorption process.
Dimerization: As with antimicrobial applications, creating gemini surfactants like N,N'-(hexane-1,6-diyl)bis(this compound) is a key strategy. researchgate.netresearchgate.net The two polar heads provide stronger anchoring to the metal surface, while the two alkyl chains increase the density and hydrophobicity of the protective film, leading to higher inhibition efficiency.
Hydrophobicity: Increasing the length of the alkyl chain generally improves inhibition efficiency due to a more robust hydrophobic barrier. The dodecyl (C12) chain provides a strong hydrophobic character. researchgate.net
Adsorption Isotherm: The adsorption of these inhibitors on a steel surface typically follows the Langmuir adsorption isotherm, which indicates the formation of a monolayer of inhibitor molecules on the metal. researchgate.netchemmethod.com
| Inhibitor Structure | Key Structural Feature | Corrosive Medium | Inhibition Principle/Efficiency |
|---|---|---|---|
| This compound (Monomer) | Single polar head and hydrophobic tail | Acidic (e.g., H₂SO₄, HCl) | Mixed-type inhibition; forms an adsorbed protective layer. |
| N,N'-(hexane-1,6-diyl)bis(this compound) | Gemini surfactant structure | 0.5 M H₂SO₄ | Enhanced surface coverage and hydrophobicity; higher inhibition efficiency than monomer. researchgate.net |
| General Cationic Surfactants | Long alkyl chain and quaternary ammonium (B1175870) head | Acidic Solutions | Increased hydrophobicity from longer chains leads to higher inhibition efficiency. researchgate.net |
Elucidating SAR in Sulfonamide-Based Enzyme Inhibitors (e.g., AKT PH Domain Inhibitors)
Derivatives of this compound have been pivotal in the development of targeted cancer therapeutics, specifically as inhibitors of the protein kinase B (AKT) signaling pathway. nih.govnih.gov This pathway is often overactive in cancer, promoting cell survival and proliferation. nih.govmdpi.com The structure-activity relationship for these inhibitors focuses on disrupting the interaction between AKT and the cell membrane by targeting its Pleckstrin Homology (PH) domain. nih.gov
The design of these inhibitors is based on several key principles:
Phosphate (B84403) Mimicry: The sulfonamide group is a critical pharmacophore, designed to mimic the phosphate group of phosphatidylinositol phosphates (PIPs), the natural ligands that bind to the AKT PH domain. researchgate.net This allows the inhibitor to competitively block the binding site.
Lipophilic Chain: A long, lipophilic aliphatic chain is essential for high potency. The dodecyl ((CH₂)₁₁CH₃) or tetradecyl ((CH₂)₁₃CH₃) chains are particularly effective. nih.govresearchgate.net This chain is believed to insert into the cell membrane or a hydrophobic pocket of the PH domain, anchoring the inhibitor and enhancing its binding affinity and cell permeability. nih.govresearchgate.net
Heterocyclic Moiety: Attaching a heterocyclic ring system, such as a 1,3,4-thiadiazole (B1197879), to the sulfonamide nitrogen results in highly potent compounds. nih.govtocris.com The compound 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide (known as PHT-427) is a well-studied dual inhibitor of AKT and PDK1, another protein in the pathway. nih.govtocris.com
A comprehensive SAR study on a large family of these sulfonamide derivatives confirmed that the most active compounds are lipophilic and possess an aliphatic chain of the proper length. nih.govnih.gov This work established a clear pharmacophore for designing novel AKT PH domain inhibitors with promising preclinical anticancer activity. nih.gov
| Compound Name | Key Structural Features | Target | Biological Activity (Kᵢ / IC₅₀) |
|---|---|---|---|
| PHT-427 (4-Dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) | Dodecyl chain, sulfonamide linker, thiadiazole ring | AKT PH Domain | Kᵢ = 2.7 µM. tocris.com |
| PHT-427 (4-Dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) | Dodecyl chain, sulfonamide linker, thiadiazole ring | PDK1 PH Domain | Kᵢ = 5.2 µM. tocris.com |
| General Sulfonamide Inhibitor Scaffold | Long aliphatic chain [(CH₂)₁₁CH₃ or (CH₂)₁₃CH₃] | AKT PH Domain | Lipophilicity and chain length are critical for potent inhibition and cell permeability. nih.govresearchgate.net |
| Compound 31 (a related sulfonamide) | Sulfonamide function | AKT1 PH Domain | K_d = 0.37 µM; IC₅₀ = 4 µM (inhibition of phosphorylation). mdpi.com |
Advanced Applications in Materials Science and Engineering
Dodecylbenzenesulfonamide as a Component in Polymer Synthesis
Compounds based on the dodecylbenzene (B1670861) sulfonate structure play a crucial dual role in the synthesis of conductive polymers, such as tetraaniline and polyaniline (PANI). Specifically, Dodecylbenzene Sulfonic Acid (DBSA) has been utilized in emulsion polymerization routes where it functions as both a dopant and a template. semanticscholar.orgresearchgate.netrsc.org
As a dopant, the acidic sulfonic group protonates the polymer backbone, which is essential for inducing electrical conductivity. Simultaneously, its surfactant properties, driven by its hydrophobic tail and hydrophilic head, allow it to form micelles in the reaction medium. semanticscholar.org These micelles act as templates, guiding the polymerization of monomers like N-phenyl-1,4-phenylenediamine to form well-defined nanostructures. semanticscholar.orgresearchgate.net This template-guided synthesis can influence the morphology and properties of the final polymer. Research has shown that varying the molar ratio of the monomer to DBSA can control the morphology of the resulting tetraaniline. researchgate.net Furthermore, doping with DBSA has been found to improve the thermal stability of the synthesized tetraaniline. semanticscholar.orgresearchgate.net
In a typical synthesis, DBSA is used in a micelles-assisted method with an oxidant like ammonium (B1175870) persulfate (APS) to initiate the polymerization. researchgate.net The interaction is believed to begin with an acid-base reaction between the –SO3H group of DBSA and the amine groups of the monomer, forming a complex that serves as a nucleation site for polymer growth. semanticscholar.org
| Role of DBSA in Polymer Synthesis | Description | References |
| Dopant | The acidic proton from the sulfonic group protonates the polymer, inducing electrical conductivity. | semanticscholar.org |
| Surfactant/Template | Forms micelles that act as nanoreactors, guiding the formation of polymer nanostructures. | semanticscholar.orgresearchgate.net |
| Stabilizer | The DBSA molecules stabilize the growing polymer particles, preventing aggregation. | semanticscholar.org |
| Property Modifier | Improves the thermal stability and processability of the final conductive polymer. | researchgate.net |
Role in Nanomaterial Fabrication and Surface Modification
The surfactant properties of dodecylbenzene sulfonate derivatives are pivotal in the fabrication and stabilization of nanomaterials.
While direct studies detailing the in-situ coating of rutile (TiO2) nanoparticles specifically with 4-dodecylbenzenesulfonamide are not prominent in the available literature, the underlying principles of surfactant-assisted surface modification are well-established. Anionic surfactants like sodium dodecylbenzene sulfonate (SDBS) adsorb onto the surfaces of metal oxide nanoparticles. This adsorption is driven by interactions between the polar head group of the surfactant and the surface of the nanoparticle. The hydrophobic alkyl chains then extend outwards, creating a non-polar layer. This process can modify the surface properties of the nanoparticles, for instance, by improving their dispersion in non-polar solvents or polymer matrices, which is a critical step for creating advanced composite materials.
The stability of colloidal nanoparticle systems is essential for their synthesis and application. Surfactants play a critical role in preventing the aggregation of nanoparticles during their formation via chemical precipitation. rsc.org In the synthesis of Cadmium Sulfide (CdS) nanoparticles, anionic surfactants can adsorb onto the surface of the growing nanocrystals. rsc.org This creates a charged surface that results in electrostatic repulsion between adjacent particles, preventing them from clumping together and falling out of the solution.
Furthermore, the hydrophobic tails of the surfactant molecules can provide steric hindrance, further contributing to the stability of the colloid. The choice of surfactant and its concentration can significantly influence the size, stability, and photoluminescent properties of the resulting CdS nanoparticles. rsc.org Studies on the combined toxicity of multi-walled carbon nanotubes and cadmium have also highlighted the ability of SDBS to form complexes with cadmium ions (Cd2+), which demonstrates a direct interaction relevant to the stabilization of CdS surfaces during synthesis. researchgate.net
Integration into Optoelectronic Devices (e.g., Dye-Sensitized Solar Cells)
While specific integration of this compound in dye-sensitized solar cells (DSSCs) is not widely documented, research on analogous anionic surfactants demonstrates their potential to significantly enhance device performance. A study using Sodium Dodecyl Sulfate (B86663) (SDS), a structurally similar surfactant, as a co-adsorbate on the TiO2 surface in DSSCs showed a considerable improvement in power conversion efficiency by over 23%. nih.gov
Development of Corrosion Inhibition Materials based on Dodecylbenzenesulfonamide Derivatives
Derivatives such as Sodium Dodecylbenzene Sulfonate (SDBS) have proven to be effective corrosion inhibitors for metals like mild steel and stainless steel, particularly in acidic environments. ampp.orgresearchgate.net The inhibition efficiency increases with the concentration of the inhibitor. researchgate.net
The primary mechanism of corrosion inhibition by dodecylbenzene sulfonate derivatives is the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ampp.org In acidic solutions, the surface of mild steel becomes positively charged. The anionic sulfonate head group of SDBS is electrostatically attracted to this positive surface, leading to strong adsorption. ampp.org
Once adsorbed, the long, hydrophobic dodecyl chains orient themselves away from the metal surface, forming a dense, non-polar film. This film acts as a barrier, preventing the diffusion of corrosive species (like H+ ions) to the metal surface and hindering the electrochemical reactions that cause corrosion.
Studies have shown that this adsorption process can be described by the Langmuir adsorption isotherm. scispace.comacs.org The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where there are a fixed number of adsorption sites and no interaction between the adsorbed molecules. acs.org The adherence to this model suggests a chemical adsorption process is involved. scispace.com
| Inhibitor Concentration of SDBS (mol/dm³) | Corrosion Rate (A/cm²) | Inhibition Efficiency (%) |
| 0 | 1.10 x 10⁻⁴ | 0 |
| 1.2 x 10⁻⁶ | 7.94 x 10⁻⁵ | 27.8 |
| 1.2 x 10⁻⁵ | 4.37 x 10⁻⁵ | 60.3 |
| 1.2 x 10⁻⁴ | 1.10 x 10⁻⁵ | 90.0 |
| 1.2 x 10⁻³ | 6.31 x 10⁻⁶ | 94.3 |
Data derived from studies on mild steel in acidic solution.
This adsorption is a key factor in the compound's effectiveness, creating a robust protective layer that significantly reduces the rate of corrosion. ampp.org
Impact of Molecular Structure on Inhibition Efficiency
Research into benzene (B151609) sulfonamide derivatives has demonstrated that their inhibitive properties arise from the adsorption of these molecules onto the metal surface. rspublication.comresearchgate.netelectrochemsci.org This adsorption process is influenced by the electronic structure of the inhibitor and the nature of the metal surface. The key structural features that contribute to the inhibition efficiency include:
Heteroatoms as Active Centers: The nitrogen and oxygen atoms within the sulfonamide group, as well as any additional nitrogen atoms in derivative structures, serve as active centers for adsorption. These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, such as iron, leading to the formation of a coordinate covalent bond. mdpi.com This interaction facilitates strong adsorption and the formation of a stable protective layer.
The Role of the Aromatic Ring: The benzene ring in the this compound structure contributes to the adsorption process through the interaction of its π-electrons with the metal surface. This π-electron system can establish an adsorptive bond with the metal, further enhancing the stability of the protective film.
Influence of Molecular Size and Composition: Studies on a series of N,N'-bis(this compound) derivatives with varying lengths of the linking chain have shown a direct correlation between the molecular structure and inhibition efficiency. An increase in the number of nitrogen atoms in the spacer chain was found to enhance the protective efficiency. rspublication.comresearchgate.net This is attributed to the presence of more active sites for adsorption, leading to a more densely packed and robust inhibitor film on the metal surface. These derivatives have been identified as mixed-type inhibitors, indicating they influence both the anodic and cathodic corrosion reactions. researchgate.netelectrochemsci.org
Quantum chemical studies have been employed to further elucidate the relationship between molecular structure and inhibition efficiency. electrochemsci.orgmdpi.com These theoretical calculations help in understanding the electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in predicting their adsorption behavior and inhibitive performance.
The following table summarizes the inhibition efficiency of several benzene sulfonamide derivatives, highlighting the impact of their molecular structure.
| Compound Name | Molecular Formula | Inhibition Efficiency (%) |
| N,N'-(2,2'-(ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))bis(this compound) | C42H74N4O4S2 | Data not specified |
| N,N'-(2,2'-(2,2'-azanediylbis(ethane-2,1-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(this compound) | C44H79N5O4S2 | Data not specified |
| N,N'-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis(this compound) | C46H84N6O4S2 | Data not specified |
Note: While the referenced studies rspublication.comresearchgate.net indicate a trend of increasing inhibition efficiency with more nitrogen atoms, specific percentage values for each compound were not provided in the snippets.
Applications of Dodecylbenzenesulfonamide in Novel Surfactant Systems
While sodium dodecylbenzene sulfonate is a widely utilized surfactant, the modification of the sulfonate group to a sulfonamide opens up avenues for the development of novel surfactant systems with tailored properties. The inherent amphiphilic nature of the this compound molecule, comprising a long hydrophobic dodecyl chain and a polar sulfonamide headgroup, is the foundation for its surface-active properties.
Research has explored the synthesis and characterization of derivatives of dodecylbenzenesulfonamide to create new surfactants with enhanced performance for specific applications. These novel systems leverage the fundamental structure of dodecylbenzenesulfonamide and introduce modifications to fine-tune their behavior at interfaces.
One area of investigation involves the ethoxylation of dodecyl-benzenesulfonamide. researchgate.net The addition of ethylene (B1197577) oxide units to the molecule can modify its hydrophilic-lipophilic balance (HLB), influencing its solubility, foaming ability, and emulsifying power. Such modifications allow for the creation of surfactants with properties optimized for use in formulations such as detergents, emulsifiers, and wetting agents.
Another innovative approach is the design of gemini (B1671429) surfactants based on the dodecylbenzenesulfonamide structure. Gemini surfactants consist of two amphiphilic moieties connected by a spacer group. A novel nonionic gemini surfactant has been synthesized from a bis(this compound) structure. researchgate.net These surfactants are known for their low critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. A low CMC is often indicative of a highly efficient surfactant, as less of the substance is needed to achieve a significant reduction in surface tension. The study of such gemini surfactants includes the determination of their surface properties to evaluate their potential in various applications. researchgate.net
The table below outlines some of the surface-active properties investigated for novel surfactant systems derived from dodecylbenzenesulfonamide.
| Surfactant Type | Key Structural Modification | Investigated Surface-Active Properties |
| Ethoxylated dodecyl-benzenesulfonamide | Addition of ethylene oxide chains | Emulsification power, surface tension |
| N,N'-(hexane-1,6-diyl)bis(this compound) (Gemini Surfactant) | Two dodecylbenzenesulfonamide units linked by a hexane (B92381) spacer | Critical micelle concentration (CMC) |
The development of these novel surfactant systems based on this compound demonstrates the versatility of this chemical compound in materials science, extending its applicability beyond corrosion inhibition into the realm of advanced surface-active agents.
Interfacial and Supramolecular Phenomena Involving 4 Dodecylbenzenesulfonamide
Micellar Formation and Solubilization Mechanisms
4-Dodecylbenzenesulfonamide is an amphiphilic molecule, meaning it possesses both a water-repelling (hydrophobic) tail—the dodecylbenzene (B1670861) portion—and a water-attracting (hydrophilic) head—the sulfonamide group. This dual nature drives its behavior in aqueous solutions. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases to a specific point known as the critical micelle concentration (CMC), the monomers spontaneously self-assemble into organized aggregates called micelles.
In a typical micelle, the hydrophobic tails orient themselves inward, creating a nonpolar core that is shielded from the surrounding water, while the hydrophilic sulfonamide headgroups form an outer shell that interacts with the aqueous environment. The primary driving forces for this assembly are the hydrophobic effect and the potential for hydrogen bonding between the sulfonamide groups and water molecules.
While specific experimental CMC values for this compound are not widely documented, data from the closely related anionic surfactant, sodium dodecylbenzene sulfonate (SDBS), provides a useful reference point. The key difference lies in the headgroup: the sulfonamide (-SO₂NH₂) is neutral and capable of hydrogen bonding, whereas the sulfonate (-SO₃⁻Na⁺) is anionic. This difference suggests that this compound would likely exhibit a different CMC, influenced by factors like pH and the absence of electrostatic repulsion between headgroups.
The solubilization mechanism of micelles formed from this compound allows them to encapsulate nonpolar substances. Water-insoluble compounds can be partitioned into the hydrophobic core of the micelles, effectively "dissolving" them in the aqueous solution. This property is crucial for applications in detergency, drug delivery, and chemical reactions.
Table 7.1: Micellar Properties of the Analogous Surfactant, Sodium Dodecylbenzene Sulfonate (SDBS)
| Property | Value | Conditions |
|---|---|---|
| Critical Micelle Concentration (CMC) | ~1.2 mM | In pure water |
Note: The data presented is for the analogous compound Sodium Dodecylbenzene Sulfonate and serves as a reference. The properties of this compound may differ.
Interfacial Activity in Liquid-Liquid Extraction Systems (e.g., Copper Extraction)
In liquid-liquid extraction, surfactants play a critical role by reducing the interfacial tension between two immiscible liquid phases (e.g., oil and water), which facilitates the transfer of a target substance from one phase to another. The amphiphilic nature of this compound makes it a potential candidate for such applications, including the extraction of metal ions like copper.
The proposed mechanism for its role in copper extraction involves several key features:
Interfacial Accumulation : The molecule would orient at the aqueous-organic interface, with its hydrophobic tail in the organic phase and the hydrophilic sulfonamide head in the aqueous phase.
Metal Chelation : The sulfonamide group (-SO₂NH₂) contains nitrogen and oxygen atoms with lone pairs of electrons that can act as binding sites to coordinate with metal ions such as Cu²⁺. This complexation reaction would neutralize the charge of the copper ion.
Phase Transfer : The resulting metal-sulfonamide complex, now with the large hydrophobic tail attached, becomes more soluble in the organic phase and is thus extracted from the aqueous solution.
Research on other N-alkyl sulfonamides has demonstrated their effectiveness in the selective extraction of metal ions. itu.edu.tr For instance, N-octyl methane (B114726) sulfonamide has been shown to be an efficient reagent for the selective extraction of Hg(II) ions. itu.edu.tr A significant advantage of the sulfonamide group is its remarkable resistance to acid and base hydrolysis, which allows for the recovery of the extracted metal by back-extraction with a strong acid without degrading the extractant. itu.edu.tr This stability suggests that this compound could function as a robust and recyclable extractant in hydrometallurgical processes.
Self-Assembly and Ordered Supramolecular Architectures
The ability of molecules to spontaneously organize into well-defined, functional structures is the foundation of supramolecular chemistry. This compound is a prime candidate for forming such architectures due to the combination of its long alkyl chain, which drives assembly through hydrophobic interactions, and its sulfonamide headgroup, which can form specific, directional hydrogen bonds.
The design of supramolecular assemblies using this compound relies on controlling the balance between competing non-covalent interactions. The primary interactions are:
Hydrophobic Interactions : The dodecyl chains tend to pack together to minimize contact with water, leading to the formation of lamellar (sheet-like) or fibrillar (fiber-like) structures.
Hydrogen Bonding : The sulfonamide group has both a hydrogen bond donor (the N-H protons) and acceptors (the S=O oxygens). This allows for the formation of strong, directional intermolecular hydrogen bonds. Studies on related sulfonamide compounds have shown they can form stable cyclic dimers through N-H···O=S interactions. nih.gov
π-π Stacking : The benzene (B151609) rings can stack on top of each other, providing additional stability to the assembly.
By manipulating conditions such as solvent, temperature, and pH, it is possible to direct the self-assembly of this compound into various morphologies, including nanofibers, vesicles, or gels. These materials have potential applications in areas like tissue engineering and nanotechnology.
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. This compound has the potential to act as a guest in complexes with various macrocyclic hosts, such as cyclodextrins, calixarenes, or zeolites.
Studies involving other sulfonamide-based drugs have demonstrated their ability to be encapsulated within the cages of high silica (B1680970) zeolite Y. researchgate.netacs.org The stabilization of the guest within the host cavity was attributed to a combination of:
Hydrophobic Interactions : Between the aromatic rings of the sulfonamide and the nonpolar interior of the zeolite cage. researchgate.net
Van der Waals Forces : General attractive forces between the host and guest. researchgate.net
Weak Hydrogen Bonds : Between the amine protons of the sulfonamide and the oxygen atoms of the zeolite framework. researchgate.net
By analogy, the 4-dodecylbenzene portion of this compound would strongly favor inclusion within a hydrophobic host cavity, while the sulfonamide group could provide specific hydrogen bonding interactions to lock the complex in place. Such host-guest systems are fundamental to applications in drug delivery, sensing, and catalysis.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). The sulfonamide group and the aromatic ring of this compound present potential coordination sites for binding to metal centers.
Theoretically, this compound could act as a functional linker in the synthesis of novel MOFs. The sulfonamide group could coordinate to metal ions through its oxygen or nitrogen atoms. The long dodecyl chain, while not participating directly in the framework coordination, would project into the pores of the resulting structure. This could lead to the formation of MOFs with highly hydrophobic channels, which could be useful for the selective adsorption and separation of nonpolar molecules. The self-assembly of these linkers could also lead to the formation of layered or pillared framework structures with unique anisotropic properties. While specific examples of MOFs synthesized with this compound are not yet reported, its structural motifs make it a promising building block for the design of new functional porous materials.
Environmental Behavior and Biodegradation Pathways of Dodecylbenzenesulfonamide
Microbial Degradation in Wastewater Treatment Systems
In wastewater treatment plants, microbial degradation is the primary mechanism for the removal of linear alkylbenzene sulfonates. It has been observed that the sulfonate portion of alkyl benzene (B151609) sulfonate (ABS) undergoes microbial attack in the presence of an energy source like glucose nih.govnih.gov. The degradation process involves both primary and ultimate biodegradation. Primary biodegradation refers to the alteration of the parent compound, while ultimate biodegradation is the complete mineralization to carbon dioxide, water, and inorganic salts.
Several bacterial strains capable of degrading sodium dodecyl benzene sulfonate (SDBS), a close analog, have been isolated from polluted soils. These include Pseudomonas fluorescens, Bacillus sp., and Aeromanas sp. hjkxyj.org.cn. Under optimal conditions (pH 7.0 and 30°C), these strains can achieve over 95% removal of SDBS from a liquid medium containing 40 mg/L of the compound within 72 hours hjkxyj.org.cn. The degradation of anionic surfactants like SDBS by bacteria is facilitated by the activity of alkyl sulfatases hibiscuspublisher.com.
Biotransformation in Soil and Aquatic Environments
The biotransformation of LAS in soil and aquatic environments is a critical process that prevents its accumulation. In sludge-amended agricultural soils, the mineralization of LAS to CO2 is rapid, with half-lives for the benzene ring ranging from 18 to 26 days nih.gov. This suggests that soil microbial communities can effectively metabolize this compound nih.gov. The biodegradation rates of LAS are influenced by the presence of dissolved oxygen, with higher oxygen concentrations leading to faster degradation usgs.gov.
In aquatic environments, the biodegradation of LAS is also significant. In natural seawater, over 70% of parent LAS can be biodegraded within 10 days, with an estimated half-life of 6-9 days who.int. The presence of sediment can enhance the degradation process. For instance, in river water samples with sediment, the half-life for the mineralization of the LAS benzene ring was found to be as short as 0.73 days nih.gov. In contrast, in water without sediments, the half-life ranged from 1.4 to 14 days nih.gov.
| Environment | Condition | Half-life | Reference |
| Sludge-amended agricultural soil | - | 18-26 days (benzene ring mineralization) | nih.gov |
| Natural seawater | 22°C | 6-9 days (primary biodegradation) | who.int |
| River water with sediment | - | 0.23 days (primary biodegradation) | nih.gov |
| River water with sediment | - | 0.73 days (benzene ring mineralization) | nih.gov |
| River water without sediment | - | 1.4-14 days (benzene ring mineralization) | nih.gov |
Photodegradation Studies and Environmental Half-Life
Photodegradation is another important process that contributes to the removal of dodecylbenzenesulfonic acid and its derivatives from the environment. The indirect photolysis of dodecylbenzenesulfonic acid in the atmosphere is estimated to have a half-life of 7.8 hours oecd.org. In aqueous solutions, the photodegradation of SDBS can be significantly enhanced by the presence of a catalyst like titanium dioxide (TiO2) researchgate.net. Under ultraviolet light, 96.7% of SDBS was degraded in the presence of TiO2, and 99.3% was degraded when TiO2 was complexed with bentonite (B74815) researchgate.net.
| Medium | Condition | Half-life/Degradation | Reference |
| Atmosphere | Indirect photolysis | 7.8 hours | oecd.org |
| Aqueous solution (20 mg/L SDBS) | UV light, 1‰ TiO2, 6 hours | 96.7% degradation | researchgate.net |
| Aqueous solution (20 mg/L SDBS) | UV light, 3‰ TiO2-bentonite, 6 hours | 99.3% degradation | researchgate.net |
Environmental Mobility and Sorption Characteristics
The environmental mobility of 4-dodecylbenzenesulfonamide is influenced by its sorption to soil and sediment particles. The sorption behavior of the closely related SDBS has been studied on various materials, including marine sediments and montmorillonite (B579905) researchgate.netnih.gov. The sorption of SDBS on marine sediments is influenced by factors such as salinity, pH, and temperature, with increased salinity and decreased pH and temperature favoring sorption researchgate.net. The process is often modeled using Freundlich or linear isotherms researchgate.net.
Sorption to soil components like humic acids and biochars also plays a role in the mobility of dodecylbenzene (B1670861) sulfonic acid (DBSA) mdpi.comdntb.gov.ua. Biochars derived from corn straw and poplar leaves have shown significant adsorption capacity for DBSA, with the adsorption mechanisms including partition, anion exchange, and the formation of hydrogen and covalent bonds mdpi.com. The sorption of anionic surfactants by soils and sediments is an important process that can affect their fate, transport, and potential toxicity in the environment researchgate.net.
| Sorbent | Adsorbate | Key Findings | Reference |
| Marine Sediments | SDBS | Sorption fit linear and Freundlich isotherms; influenced by salinity, pH, and temperature. | researchgate.net |
| Montmorillonite | SDBS | Adsorption is considered chemical in nature. | nih.gov |
| Corn Straw and Poplar Leaf Biochars | DBSA | Adsorption mechanisms include partition, anion exchange, and covalent bonding. | mdpi.com |
Advanced Analytical and Spectroscopic Characterization of 4 Dodecylbenzenesulfonamide Systems
Spectroscopic Confirmation of Chemical Structure and Purity
Spectroscopic methods are indispensable for verifying the molecular structure and assessing the purity of synthesized 4-dodecylbenzenesulfonamide. Each technique offers unique insights into the different functional components of the molecule.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The FTIR spectrum of this compound is distinguished by several key absorption bands. The sulfonamide group gives rise to strong, characteristic peaks corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1360-1330 cm⁻¹ and 1160-1130 cm⁻¹, respectively. researchgate.netripublication.com The N-H stretching vibrations of the primary sulfonamide (-SO₂NH₂) appear as two distinct bands in the 3400-3200 cm⁻¹ region. specac.com
The aromatic portion of the molecule is evidenced by C=C stretching vibrations within the benzene (B151609) ring, which are observed in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching appears as sharp peaks just above 3000 cm⁻¹. The long dodecyl chain is confirmed by the presence of strong asymmetric and symmetric C-H stretching bands for the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, typically located between 2960 cm⁻¹ and 2850 cm⁻¹. researchgate.net
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) | 3400 - 3200 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Asymmetric Stretch | -CH₃, -CH₂ | 2960 - 2915 | Strong |
| Aliphatic C-H Symmetric Stretch | -CH₃, -CH₂ | 2875 - 2850 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Weak |
| S=O Asymmetric Stretch | Sulfonamide (-SO₂-) | 1360 - 1330 | Strong |
| S=O Symmetric Stretch | Sulfonamide (-SO₂-) | 1160 - 1130 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for the unambiguous assignment of each proton and carbon atom in its structure.
¹H-NMR: The proton NMR spectrum displays characteristic signals for the aromatic, aliphatic, and amide protons. The aromatic protons on the para-substituted benzene ring typically appear as a pair of doublets (an AA'BB' system) in the range of δ 7.2–7.9 ppm. rsc.orgresearchgate.net The protons of the sulfonamide group (-NH₂) are expected to produce a broad singlet. The protons of the dodecyl chain are resolved according to their proximity to the benzene ring. The methylene group directly attached to the ring (-CH₂-Ar) is deshielded and appears as a triplet around δ 2.6 ppm. chemicalbook.com The other methylene groups of the alkyl chain produce a complex multiplet in the δ 1.2–1.6 ppm region, while the terminal methyl group (-CH₃) gives a characteristic triplet at approximately δ 0.8–0.9 ppm. chemicalbook.com
Interactive Table: Representative ¹H-NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to -SO₂NH₂) | ~ 7.8 - 7.9 | Doublet |
| Aromatic (ortho to -C₁₂H₂₅) | ~ 7.2 - 7.4 | Doublet |
| Amide (-SO₂NH₂) | Variable (broad) | Singlet |
| Benzylic (-CH₂-Ar) | ~ 2.6 | Triplet |
| Methylene (-CH₂-)n | ~ 1.2 - 1.6 | Multiplet |
| Terminal Methyl (-CH₃) | ~ 0.8 - 0.9 | Triplet |
¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data. The aromatic carbons show distinct signals, with the carbon attached to the sulfur atom (ipso-carbon) appearing around δ 145-150 ppm and the carbon attached to the alkyl chain appearing around δ 140-145 ppm. rsc.org The other two types of aromatic carbons resonate in the δ 125–130 ppm range. chemicalbook.comillinois.edu For the aliphatic chain, the benzylic carbon (-CH₂-Ar) is found at approximately δ 36 ppm, the series of internal methylene carbons appear between δ 22–32 ppm, and the terminal methyl carbon is observed at the most upfield position, around δ 14 ppm. chemicalbook.com
Interactive Table: Representative ¹³C-NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C-SO₂) | ~ 145 - 150 |
| Aromatic (C-Alkyl) | ~ 140 - 145 |
| Aromatic (CH) | ~ 125 - 130 |
| Benzylic (-CH₂-Ar) | ~ 36 |
| Methylene (-CH₂-)n | ~ 22 - 32 |
| Terminal Methyl (-CH₃) | ~ 14 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₈H₃₁NO₂S, corresponding to a monoisotopic mass of approximately 337.2075 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Under electrospray ionization (ESI) conditions, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 338.2153 or the deprotonated molecule [M-H]⁻ at m/z 336.1998. Collision-induced dissociation (CID) of the parent ion leads to characteristic fragment ions. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in an [M+H-SO₂]⁺ ion. nih.govresearchgate.net Other significant fragmentation patterns include the cleavage of the alkyl chain and the breaking of the C-S or S-N bonds. rsc.orgresearchgate.netnih.gov
Interactive Table: Key HRMS Ions and Fragments for this compound
| Ion / Fragment | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₈H₃₂NO₂S⁺ | 338.2153 | Protonated Molecular Ion |
| [M-H]⁻ | C₁₈H₃₀NO₂S⁻ | 336.1998 | Deprotonated Molecular Ion |
| [M+H-SO₂]⁺ | C₁₈H₃₂N⁺ | 274.2558 | Loss of Sulfur Dioxide |
| [C₁₂H₂₅C₆H₄SO₂]⁺ | C₁₈H₂₉O₂S⁺ | 321.1837 | Loss of Amine Radical |
| [C₆H₅SO₂NH₂]⁺ | C₆H₈NO₂S⁺ | 158.0276 | Cleavage of Alkyl Chain |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene ring. Like other benzene derivatives, it is expected to exhibit characteristic absorption bands corresponding to π → π* transitions. up.ac.zaspcmc.ac.in Typically, two main absorption bands are observed for such compounds: a strong primary band (E2-band) around 220-230 nm and a weaker, fine-structured secondary band (B-band) around 260-270 nm. nist.govnih.gov The sulfonamide and alkyl groups act as auxochromes, causing slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzene.
Interactive Table: Expected UV-Visible Absorption Maxima for this compound
| Band | Electronic Transition | Expected λₘₐₓ (nm) |
| E2-Band | π → π | ~ 225 |
| B-Band | π → π | ~ 265 |
Electrochemical Characterization Techniques for Interfacial Studies
Electrochemical techniques are crucial for investigating the behavior of this compound at interfaces, such as its tendency to form self-assembled monolayers (SAMs) or its role in corrosion inhibition.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of electrode-electrolyte interfaces. mtak.hu When this compound adsorbs onto an electrode surface, it forms a dielectric layer that alters the impedance of the system. mdpi.commdpi.com This change is often modeled using an equivalent electrical circuit.
The formation of a compact monolayer of this compound on a metal surface in a corrosive medium, for instance, typically leads to a significant increase in the charge-transfer resistance (Rct). abechem.comresearchgate.netnih.gov This indicates that the layer is inhibiting the electrochemical corrosion reactions by blocking the active sites on the metal surface. Concurrently, the double-layer capacitance (Cdl) generally decreases because the adsorbed organic layer displaces water molecules and increases the thickness of the dielectric layer at the interface. researchgate.netmdpi.comsemanticscholar.orgacs.org By fitting the EIS data to an appropriate equivalent circuit, quantitative parameters describing the interfacial properties can be extracted, allowing for the evaluation of surface coverage and the protective quality of the adsorbed layer.
Interactive Table: Hypothetical EIS Parameters for a Steel Electrode With and Without this compound
| System | Solution Resistance (Rs) (Ω·cm²) | Charge-Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (μF·cm⁻²) |
| Bare Steel in HCl | 2.5 | 50 | 200 |
| Steel in HCl + this compound | 2.5 | 850 | 25 |
Tafel Polarization Methods
Tafel polarization is a potentiodynamic technique used to determine the kinetics of corrosion for a metallic substrate in a specific environment. By polarizing the electrode and measuring the resulting current, a Tafel plot of log(current) versus potential is generated. This plot provides crucial parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. These parameters are instrumental in evaluating the effectiveness of corrosion inhibitors like this compound.
When this compound is introduced into a corrosive system, it adsorbs onto the metal surface, forming a protective barrier. This adsorption affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.net The change in Tafel parameters in the presence of the inhibitor reveals its mechanism. A significant change in Ecorr (typically >85 mV) indicates whether the inhibitor is predominantly anodic or cathodic. researchgate.netnih.gov However, if the displacement of Ecorr is less than 85 mV, the inhibitor is classified as a mixed-type, meaning it suppresses both reactions. nih.govmdpi.com The decrease in corrosion current density (icorr) is a direct measure of the inhibitor's efficiency. Studies on similar sulfonamide and long-chain alkylbenzene derivatives show that they typically act as mixed-type inhibitors. mdpi.comscielo.org.zascielo.org.za The presence of these inhibitors leads to a substantial reduction in icorr, indicating the formation of a protective film that blocks the active corrosion sites on the metal surface. researchgate.net
The following table presents typical data obtained from Tafel polarization studies for systems with and without benzenesulfonamide-related inhibitors in an acidic medium.
Table 1: Tafel Polarization Parameters for Mild Steel in 1 M HCl with and without a Benzenesulfonamide (B165840) Derivative Inhibitor
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
|---|---|---|---|---|---|
| Blank | -480 | 1050 | 75 | -125 | - |
| 0.1 mM | -495 | 210 | 80 | -118 | 80.0 |
| 0.5 mM | -505 | 95 | 82 | -115 | 90.9 |
Electrochemical Frequency Modulation (EFM)
Electrochemical Frequency Modulation (EFM) is a non-destructive electrochemical technique that provides a rapid and accurate measurement of corrosion rates without prior knowledge of the Tafel constants. The technique applies a small amplitude perturbation signal composed of two distinct sine wave frequencies to the corroding system. Due to the non-linear nature of the current-potential response of a corroding electrode, the resulting current response contains harmonic and intermodulation frequency components. nih.govkoreascience.kr
The analysis of the amplitudes of these intermodulation current peaks allows for the direct calculation of the corrosion current density (icorr), the Tafel slopes (βa and βc), and two "causality factors" (CF-2 and CF-3). neliti.com These causality factors serve as an internal validation of the data; if they deviate significantly from their theoretical values of 2.0 and 3.0, respectively, it may indicate that the measurement is not reliable. neliti.com
In the context of evaluating this compound as a corrosion inhibitor, EFM can quickly determine its inhibition efficiency across various concentrations. The formation of an adsorbed protective film by the inhibitor molecules on the metal surface leads to a decrease in the corrosion current. nih.gov Studies on various sulfonamide-based inhibitors have successfully utilized EFM to quantify their performance, showing a good correlation with results from other techniques like Tafel polarization and electrochemical impedance spectroscopy (EIS). acs.orgresearchgate.net
The table below shows representative data from an EFM experiment, illustrating the effect of increasing inhibitor concentration on corrosion parameters.
Table 2: EFM Data for Carbon Steel in 1 M HCl in the Presence of a Sulfonamide Inhibitor
| Inhibitor Conc. (mM) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | CF-2 | CF-3 | Inhibition Efficiency (%) |
|---|---|---|---|---|---|---|
| 0.0 | 985.2 | 105.1 | 160.3 | 1.98 | 2.95 | - |
| 0.1 | 185.5 | 101.7 | 155.8 | 1.95 | 2.91 | 81.2 |
| 0.3 | 112.9 | 98.4 | 151.2 | 1.99 | 3.04 | 88.5 |
Surface Morphological and Compositional Analysis
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface morphology of materials at a micro-scale. In the study of corrosion inhibition, SEM provides direct visual evidence of the protective effect of an inhibitor like this compound. By comparing the surface of a metal sample exposed to a corrosive environment with and without the inhibitor, the extent of corrosion damage and the effectiveness of the protective film can be assessed.
In the absence of an inhibitor, the SEM micrograph of a metal like mild steel exposed to an acidic solution typically reveals a rough and highly damaged surface, characterized by pits and cracks. researchgate.net Conversely, when the steel is immersed in the same solution containing an effective concentration of this compound, the SEM image shows a significantly smoother and less damaged surface. nih.govresearchgate.net This improvement is attributed to the formation of a stable, uniform, and adherent inhibitor film on the metal surface, which acts as a physical barrier against the aggressive corrosive species. acs.orgresearchgate.net
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) offers nanoscale three-dimensional imaging of surfaces, providing quantitative data on surface topography and roughness. d-nb.info It is a powerful complementary technique to SEM for characterizing the protective films formed by corrosion inhibitors. mdpi.comtandfonline.com AFM can be operated in liquid environments, allowing for in situ studies of the inhibitor adsorption process on the metal surface. ampp.org
AFM analysis of a polished metal surface before corrosion shows a relatively smooth topography with minimal variation in height. After exposure to a corrosive medium without an inhibitor, the surface becomes significantly rougher, with large peaks and valleys indicative of corrosive attack. researchgate.netd-nb.info In the presence of this compound, the adsorbed inhibitor molecules form a protective layer that covers the metal surface, resulting in a marked decrease in surface roughness compared to the corroded sample. nih.gov The quantitative roughness parameters, such as the average roughness (Ra) and root-mean-square roughness (Rq), derived from AFM images provide a clear measure of the inhibitor's ability to protect the surface. d-nb.info
Table 3: Surface Roughness Parameters from AFM Analysis of Steel Surfaces
| Sample Condition | Average Roughness (Ra) (nm) | Root-Mean-Square Roughness (Rq) (nm) |
|---|---|---|
| Polished Steel | 5.2 | 6.8 |
| Steel in 1 M HCl (uninhibited) | 155.8 | 198.5 |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. ias.ac.in In corrosion inhibition research, XPS is invaluable for confirming the adsorption of the inhibitor onto the metal surface and elucidating the nature of the inhibitor-metal bond. tandfonline.com
After immersing a metal sample in a corrosive solution containing this compound, an XPS analysis of the surface would be expected to detect the characteristic elements of the inhibitor molecule, such as Carbon (C), Nitrogen (N), Sulfur (S), and Oxygen (O), in addition to the elements from the metal substrate (e.g., Iron, Fe). ias.ac.in High-resolution XPS spectra of the N 1s, S 2p, and O 1s regions can provide insight into the chemical interactions. For instance, shifts in the binding energies of these heteroatoms compared to the pure inhibitor can indicate the formation of coordinate bonds with the metal atoms on the surface, confirming a chemisorption mechanism. The analysis can also identify the presence of metal oxides and other species within the protective film. researchgate.netnih.gov
Chromatographic and Other Separation Techniques (e.g., TLC, HPLC)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and related compounds in various matrices. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of long-chain alkylbenzene sulfonates. scielo.brresearchgate.net
For the analysis of compounds like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. scielo.br This method uses a nonpolar stationary phase, commonly octadecyl (C18) or octyl (C8) bonded silica (B1680970), and a polar mobile phase. scielo.brchromforum.org The separation is based on the hydrophobic interactions between the dodecyl chain of the analyte and the stationary phase.
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer or salt solution (e.g., sodium perchlorate) to control the ionic strength and improve peak shape. scielo.brsielc.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve good resolution of the different isomers and homologues present in commercial linear alkylbenzene sulfonate products. scielo.br Detection is commonly performed using ultraviolet (UV) spectroscopy, typically at a wavelength around 225 nm or 280 nm where the benzene ring absorbs, or with a fluorescence detector for higher sensitivity. scielo.brresearchgate.net
Thin-Layer Chromatography (TLC) can also be used as a simpler, more rapid, and cost-effective method for the qualitative analysis and screening of these compounds. nih.gov While not as powerful as HPLC for quantitative analysis, TLC is useful for monitoring reaction progress or for preliminary sample assessment.
Table 4: Typical HPLC Conditions for Analysis of a Dodecylbenzene (B1670861) Sulfonate Derivative
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of A: Methanol and B: 0.075 M Sodium Perchlorate in water |
| Gradient Program | Start at 90% A, decrease to 20% A over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Fluorescence (Excitation: 225 nm, Emission: 295 nm) or UV (280 nm) |
| Injection Volume | 20 µL |
Thermal Analysis and Diffraction Techniques (e.g., TG, PXRD)
The thermal stability and crystalline structure of this compound and related systems are critical parameters for their handling, formulation, and storage. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), along with Powder X-ray Diffraction (PXRD), provide invaluable insights into the material's properties.
Thermogravimetric analysis of compounds structurally related to this compound reveals that decomposition is often a multi-stage process. For instance, studies on various sulfonamide derivatives show that the initiation of thermal breakdown can be influenced by the nature of the substituents on the aromatic ring. akjournals.com In general, the decomposition of sulfonamides involves the cleavage of the S-N bond and the subsequent degradation of the aromatic and aliphatic moieties. researchgate.net The thermal decomposition of a related compound, trimethoprim, a sulfonamide potentiator, has been shown to occur in a single weight-loss step, with the decomposition temperature being dependent on the heating rate. asianpubs.org
Differential Scanning Calorimetry provides information on phase transitions, such as melting and crystallization. For example, a DSC thermogram of 2,3,4-tris(dodecyloxy)benzenesulfonamide, a molecule with a similar long alkyl chain, shows a columnar mesophase between 55 and 118°C, indicating the presence of liquid crystalline properties. researchgate.netresearchgate.net This suggests that this compound might also exhibit complex phase behavior.
The following table summarizes typical thermal decomposition data for various sulfonamide derivatives, offering a comparative perspective on their thermal stabilities.
| Compound | Decomposition Onset (°C) | Major Weight Loss Stage (°C) | Residual Mass (%) |
| Sulfathiazole Derivative 1 | ~200 | 250-400 | < 10 |
| Sulfamethoxazole | ~170 | 200-350 | ~22 |
| Trimethoprim | ~250 | 270-330 | < 1 |
Note: The data in this table is representative of various sulfonamide compounds and is intended for illustrative purposes. Specific values for this compound may vary.
Powder X-ray Diffraction is a powerful technique for characterizing the crystalline nature of solid materials. The PXRD pattern of a crystalline solid is unique and can be used for identification and phase purity analysis. A study on N-(p-tolyl)-dodecylsulfonamide, a compound with a similar dodecyl chain, demonstrated the use of high-resolution synchrotron PXRD data to determine its three-dimensional crystal structure. researchgate.net The diffraction pattern of this related compound revealed a well-defined crystalline structure, with numerous sharp peaks indicating a high degree of crystalline order. researchgate.net The analysis of PXRD data for aromatic sulfonamides allows for the determination of unit cell parameters, space group, and the packing of molecules in the solid state. researchgate.netresearchgate.net
The table below presents hypothetical PXRD peak data for a crystalline aromatic sulfonamide, illustrating the type of information obtained from such an analysis.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 5.8 | 15.2 | 100 |
| 11.6 | 7.6 | 45 |
| 17.4 | 5.1 | 60 |
| 23.2 | 3.8 | 80 |
| 29.0 | 3.1 | 30 |
Note: This table contains hypothetical data for illustrative purposes and does not represent the actual PXRD pattern of this compound.
Computational Chemistry and Molecular Modeling of 4 Dodecylbenzenesulfonamide
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules like 4-dodecylbenzenesulfonamide. These calculations provide a foundational understanding of the molecule's reactivity, stability, and intermolecular interactions.
Detailed quantum chemical calculations specifically for this compound are not extensively available in public literature. However, studies on closely related linear alkylbenzene sulfonates (LAS), such as dodecylbenzene (B1670861) sulfonic acid (DBSA) and its sodium salt (SDBS), offer valuable insights. A study performing DFT calculations at the B3LYP/6-311G(d,p) level on these compounds revealed important electronic parameters. aljest.net
Key Electronic Properties:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity. iqce.jpwikipedia.org For related compounds like DBSA and SDBS, molecular orbital calculations have shown a high degree of reactivity, which is a characteristic feature of these surfactants. aljest.net This high reactivity is essential for their function in processes like adsorption. aljest.net
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. uni-muenchen.de For an amphiphilic molecule like this compound, the MEP would show a high negative potential around the sulfonamide head group (specifically the oxygen and nitrogen atoms), indicating a propensity to interact with cations or positively charged surfaces. Conversely, the long dodecyl chain would exhibit a neutral or slightly positive potential, characteristic of a nonpolar, hydrophobic region. researchgate.netmdpi.com This charge distribution is fundamental to its surfactant properties and interaction mechanisms.
Molecular Docking Simulations for Interaction Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. While this compound is not a typical pharmaceutical agent, docking simulations can be employed to understand its interactions with biological macromolecules, which is relevant for assessing its biological activity and environmental impact.
Specific molecular docking studies for this compound are scarce in the literature. However, the principles of molecular interactions for similar sulfonamide-containing compounds are well-documented. nih.govnih.gov Based on its structure, the interaction mechanisms of this compound can be inferred:
Hydrophobic Interactions: The long, nonpolar dodecyl tail is expected to form strong hydrophobic interactions with nonpolar pockets or surfaces of proteins. This is a primary driving force for the binding of surfactant-like molecules to biological structures.
Hydrogen Bonding: The sulfonamide head group (-SO₂NH₂) contains hydrogen bond donors (the N-H group) and acceptors (the oxygen atoms). This allows it to form hydrogen bonds with polar amino acid residues on a protein's surface, such as serine, threonine, or asparagine.
Electrostatic Interactions: As indicated by MEP analysis, the sulfonamide group has a significant negative electrostatic potential, which can lead to favorable electrostatic interactions with positively charged residues like lysine (B10760008) or arginine.
A hypothetical docking study would likely show the dodecyl chain buried within a hydrophobic cavity of a target protein, while the sulfonamide head remains exposed to the solvent or interacts with polar residues at the entrance of the binding site. The binding affinity, typically expressed as binding energy (kcal/mol), would quantify the strength of these interactions.
Table 1: Predicted Interaction Mechanisms for this compound
| Interaction Type | Molecular Feature Involved | Potential Interacting Partners |
|---|---|---|
| Hydrophobic Interactions | Dodecyl alkyl chain | Nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine) |
| Hydrogen Bonding | Sulfonamide group (N-H, S=O) | Polar amino acid residues (e.g., Serine, Asparagine, Glutamine) |
Environmental Fate Prediction Models (e.g., EPI Suite)
The Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), is a widely used set of models for predicting the physicochemical properties and environmental fate of organic chemicals. episuite.devepa.govchemistryforsustainability.org These predictions are crucial for environmental risk assessment.
Data for this compound is not directly available in most public databases. However, extensive data exists for its immediate precursor, Dodecylbenzenesulfonic acid (DBSA), which is the form it is likely to exist as in many environmental compartments. The EPA has utilized EPI Suite to model the environmental fate of alkylbenzene sulfonates. epa.gov An OECD SIDS assessment for Dodecylbenzenesulfonic acid provides key experimental and estimated values that are consistent with EPI Suite outputs. oecd.org
The key predicted environmental fate parameters for Dodecylbenzenesulfonic acid, as a close analogue, are summarized below:
Table 2: EPI Suite Predicted Environmental Fate Parameters for Dodecylbenzenesulfonic Acid (Analogue)
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.96 (experimental) | Indicates low potential for bioaccumulation in fatty tissues. oecd.org |
| Water Solubility | 300 mg/L (experimental) | Moderately soluble in water, suggesting potential for mobility in aquatic systems. oecd.org |
| Vapor Pressure | 3 x 10⁻¹³ Pa (modeled) | Extremely low volatility; the substance will not partition significantly into the air. oecd.org |
| Bioconcentration Factor (BCF) | 70.79 (modeled) | Suggests a low potential for bioaccumulation in aquatic organisms. oecd.org |
| Biodegradation | Readily biodegradable | Expected to be broken down relatively quickly by microorganisms in the environment. oecd.org |
These predictions suggest that while the compound is mobile in water, its potential to persist and bioaccumulate in the environment is low due to its ready biodegradability. oecd.org
Simulations for Material Properties Prediction and Design
Molecular Dynamics (MD) simulations are a powerful tool for predicting the material properties of substances by simulating the interactions of atoms and molecules over time. For an amphiphilic molecule like this compound, MD simulations are particularly useful for understanding its behavior in solution and at interfaces, which is key to its function as a surfactant or in material formulations.
Research on linear alkylbenzene sulfonates (LAS) using MD simulations provides a clear picture of the types of properties that can be predicted:
Self-Assembly and Aggregation: MD simulations can model the spontaneous self-assembly of surfactant molecules in aqueous solutions. okayama-u.ac.jp These simulations show how molecules aggregate to form micelles once a certain concentration (the critical micelle concentration, CMC) is reached. pku.edu.cn The simulations can predict the shape and size of these micelles (e.g., spherical, wormlike), which dictates the rheological properties of the solution. 166.62.7
Interfacial Behavior: The primary function of a surfactant is to act at interfaces (e.g., water-air, water-oil). MD simulations can model the adsorption of LAS molecules at these interfaces, predicting properties like the reduction in surface tension and the orientation of the molecules. nih.govresearchgate.net For instance, simulations have shown that LAS molecules form a monolayer at the water-air interface with their hydrophobic tails pointing towards the air and the sulfonate heads solvated in the water. nih.gov
Interaction with Surfaces: Simulations can also predict how these molecules interact with solid surfaces. For example, the adsorption of sodium dodecylbenzene sulfonate (SDBS) onto a silica (B1680970) surface has been modeled, showing the formation of a surfactant layer and then hemi-cylindrical micelles on the surface. pku.edu.cn This is critical for applications in detergents, wetting agents, and enhanced oil recovery.
By varying the molecular structure in silico (e.g., changing the length of the alkyl chain), these simulations can be used to design new surfactant molecules with desired material properties, such as greater efficiency in lowering surface tension or specific aggregation behaviors, without the need for extensive experimental synthesis and testing. rsc.orgdigitellinc.comarxiv.org
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Dodecylbenzene sulfonic acid | DBSA |
| Linear alkylbenzene sulfonates | LAS |
Future Research Trajectories and Emerging Avenues for 4 Dodecylbenzenesulfonamide
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research into the synthesis of 4-dodecylbenzenesulfonamide is increasingly guided by the principles of green chemistry, aiming to develop methods that are not only efficient but also environmentally benign.
A promising strategy involves the development of a general, mild, and eco-friendly method for synthesizing sulfonamides in sustainable solvents. One such approach utilizes sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an effective oxidant to convert thiols into sulfonyl chlorides. These intermediates can then react in situ with various amines to produce sulfonamides in good to excellent yields. This process can be successfully carried out in green solvents such as water, ethanol (B145695) (EtOH), glycerol, and deep eutectic solvents (DES), and notably features a solvent-free workup that relies on simple filtration. nih.gov
Furthermore, investigations into the closely related compound, 4-dodecylbenzenesulfonic acid (DBSA), highlight its role as a cheap, stable, and reusable Brønsted acid catalyst in a variety of organic transformations. researchgate.netsemanticscholar.org Its effectiveness in promoting reactions under solvent-free conditions provides a strong precedent for developing sustainable synthetic routes. researchgate.netresearchgate.net For instance, DBSA has been successfully used to catalyze the synthesis of primary carbamates, S-thiocarbamates, and ureas from alcohols, phenols, thiols, and amines. researchgate.net These reactions demonstrate high efficiency and yield, underscoring the potential for applying similar catalytic systems to the synthesis of this compound and its derivatives, thereby reducing reliance on hazardous reagents and solvents.
| Reaction Type | Catalyst | Key Features | Reference |
|---|---|---|---|
| Synthesis of 1,1-diacetates (acylals) | DBSA | Solvent-free, mild conditions, excellent yields, short reaction times, reusable catalyst. | researchgate.net |
| Synthesis of bis(indolyl)methanes | DBSA | Performed in water, biodegradable catalyst, good to excellent yields (70-96%). | semanticscholar.org |
| Conversion of alcohols, phenols, thiols, and amines | DBSA | Solvent-free synthesis of primary carbamates, S-thiocarbamates, and ureas. | researchgate.net |
Development of Advanced Functional Materials Based on Dodecylbenzenesulfonamide
A significant future direction for research lies in the development of advanced functional materials, where the structural attributes of the dodecylbenzenesulfonamide moiety can be harnessed. The long alkyl chain offers solubility and processability, while the aromatic sulfonamide group provides sites for electronic interactions and hydrogen bonding. Research on the precursor, DBSA, has already paved the way for creating such materials, particularly in the realm of conductive polymers and sensors.
DBSA is widely used as a dopant to enhance the properties of intrinsically conductive polymers. For example, DBSA-doped polyaniline (PANI-DBSA) and poly(o-toluidine) (POT-DBSA) exhibit significantly improved electrical conductivity and solubility in common organic solvents. nih.govresearchgate.netmdpi.com These doped polymers can be synthesized via chemical oxidative polymerization and subsequently blended with thermoplastic polymers to create materials with antistatic properties, suitable for applications in flexible and transparent conductive films. nih.govsemanticscholar.orgmdpi.com The resulting PANI-DBSA often forms needle-like or fibrillar structures, which are crucial for establishing conductive pathways within a polymer matrix. semanticscholar.orgmdpi.com
Another emerging avenue is the creation of chemiresistive sensors. Nanocomposites made from DBSA-doped polypyrrole (PPy) and reduced graphene oxide (rGO) have been successfully electrodeposited onto flexible substrates. researchgate.net These PPy-DBSA/rGO materials have demonstrated sensitivity and selectivity in detecting hazardous gases like nitrogen dioxide (NO₂), with fast response times at room temperature. researchgate.net The sulfonic acid group plays a critical role in enhancing the sensitivity and reactivity of the sensor. researchgate.net This suggests a strong potential for developing novel sensors based on this compound, where the amide group could be tailored to interact specifically with different analytes.
| Material | Key Property | Emerging Application | Reference |
|---|---|---|---|
| DBSA-doped Polyaniline (PANI-DBSA) | Electrical conductivity (~2.03 S/cm), processability. | Antistatic coatings, flexible conductive films. | nih.govmdpi.com |
| DBSA-doped Poly(o-toluidine) (POT-DBSA) | High crystallinity, electrical conductivity (~1.88×10⁻³ S/cm). | Schottky diodes, optoelectronic devices. | researchgate.net |
| PPy-DBSA/Reduced Graphene Oxide (rGO) | Chemiresistive response, high sensitivity. | Gas sensors for nitrogen dioxide (NO₂) detection. | researchgate.net |
Integration into Sustainable Chemical Processes and Technologies
The integration of this compound and its related compounds into sustainable chemical processes is a key area for future development, aligning with the broader industrial shift towards green chemistry. nih.govnih.gov The principles of green chemistry, such as waste prevention, use of renewable feedstocks, and designing for degradation, provide a framework for this integration. mdpi.comnih.gov
Future research will likely focus on leveraging these properties to design processes involving this compound. This could include using the compound itself as a recyclable, phase-separable catalyst or as a building block for creating larger molecular structures under green conditions. The long dodecyl chain imparts surfactant-like properties, which could be exploited to create micellar catalysis systems in aqueous media, further reducing the need for volatile organic solvents. By designing processes that minimize waste (low E-Factor) and maximize the incorporation of all materials into the final product (high atom economy), the lifecycle of this compound can be made significantly more sustainable. nih.gov
Interdisciplinary Research at the Interface of Chemistry and Biological Systems (excluding clinical data)
The sulfonamide functional group is a well-established pharmacophore, and this opens up significant avenues for interdisciplinary research into the potential interactions of this compound with biological systems. While clinical applications are outside the scope of this discussion, fundamental, non-clinical research at the chemistry-biology interface is a burgeoning field.
Sulfonamide derivatives are known to exhibit a broad spectrum of pharmacological actions, including anticancer activity. nih.gov Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrase, perturbation of the cell cycle, and inhibition of tubulin polymerization. nih.govmdpi.com Future research could explore whether this compound or its specifically designed derivatives can interact with such biological targets. The lipophilic dodecyl chain is a crucial feature, as lipophilicity significantly affects a molecule's ability to cross biological membranes and interact with proteins. nih.gov
Investigating the interactions of this compound with specific enzymes is a promising direction. For example, studies on other sulfonamides have identified them as inhibitors of Dickkopf-1 (Dkk1) protein, which is highly expressed in certain cancers. mdpi.com Exploring similar interactions for this compound could reveal novel biochemical tools or lead compounds for further development. Such studies would involve in vitro assays to measure enzyme inhibition and biophysical techniques to characterize the binding interactions between the molecule and its target protein.
Advanced Computational Design and Optimization of Dodecylbenzenesulfonamide Derivatives
Computational chemistry offers powerful tools for accelerating the design and optimization of novel this compound derivatives for specific applications. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are becoming indispensable in modern chemical research. mdpi.commdpi.com
Molecular docking simulations can be used to predict how derivatives of this compound might bind to the active site of a target protein. mdpi.com By estimating the binding energy and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can prioritize which novel compounds to synthesize, saving significant time and resources. mdpi.com For instance, docking studies have been used to design novel sulfonamides that target bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). mdpi.com
3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish a mathematical relationship between the 3D properties of a series of molecules and their biological activity. mdpi.com These models create contour maps that visualize which regions of a molecule are critical for its function, guiding chemists on where to make modifications—for example, where to add bulky groups, or hydrogen bond donors/acceptors—to enhance a desired property. mdpi.com Applying these computational approaches to this compound would enable the rational design of derivatives with optimized properties, whether for materials science applications or for specific interactions with biological systems.
| Technique | Purpose | Typical Output | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a molecule to a target receptor. | Binding energy scores, visualization of ligand-receptor interactions. | mdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Relates 3D molecular properties to biological activity or other properties. | Contour maps indicating favorable/unfavorable regions for steric, electrostatic, etc. properties. | mdpi.com |
| Quantitative Structure–Retention Relationships (QSRR) | Models the relationship between molecular properties and chromatographic retention. | Prediction of lipophilicity (logP/logD) from molecular descriptors. | nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Common Name |
|---|---|
| This compound | - |
| 4-Dodecylbenzenesulfonic acid | DBSA |
| Sodium dichloroisocyanurate dihydrate | NaDCC·2H₂O |
| Ethanol | EtOH |
| Glycerol | - |
| Polyaniline | PANI |
| Poly(o-toluidine) | POT |
| Polypyrrole | PPy |
| Reduced Graphene Oxide | rGO |
| Nitrogen dioxide | NO₂ |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Dodecylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of dodecylbenzene followed by amidation. Key steps include:
- Sulfonation : Use chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Amidation : React the sulfonic acid intermediate with ammonia or ammonium chloride in aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., toluene for solubility) and catalyst choice (e.g., pyridine for acid scavenging) to improve yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >98% is recommended for biological assays .
- Structural Confirmation :
- NMR : Analyze ¹H and ¹³C spectra for characteristic sulfonamide NH peaks (~7.5 ppm) and dodecyl chain signals (0.8–1.5 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 341.2 (calculated for C₁₈H₂₉NO₂S).
- Thermal Stability : Perform TGA to assess decomposition temperatures (>200°C indicates stability for storage) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Systematic approaches include:
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ values) and assess heterogeneity via Cochran’s Q-test .
- Experimental Replication : Control variables such as solvent choice (DMSO vs. aqueous buffers) and cell line viability protocols (MTT vs. resazurin assays) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across labs .
Q. How can researchers design experiments to evaluate the surfactant properties of this compound in material science applications?
- Methodological Answer : Focus on interfacial behavior:
- Critical Micelle Concentration (CMC) : Measure using conductivity or surface tension titration. Compare with structurally similar surfactants (e.g., 4-dodecylbenzenesulfonic acid) .
- Solvent Effects : Test in polar (water) vs. non-polar (hexane) systems to assess amphiphilicity.
- Stability Under Shear : Use rheometry to evaluate viscosity changes under stress, relevant for polymer composite applications .
Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?
- Methodological Answer : Combine docking and dynamics:
- Molecular Docking : Use AutoDock Vina to screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase). Validate poses with free energy calculations (MM/GBSA) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in lipid bilayers or protein pockets.
- QSAR Modeling : Derive predictive activity models using descriptors like logP and polar surface area .
Q. How can solubility challenges of this compound in biological assays be addressed methodologically?
- Methodological Answer : Optimize formulation:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
- pH Adjustment : Ionize the sulfonamide group by preparing sodium salts (pH 8–9) .
- Nanoparticle Encapsulation : Employ PLGA or liposomal carriers for sustained release in cell-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
